molecular formula C9H16O6 B016158 O-Allyl-alpha-D-glucose CAS No. 7464-56-4

O-Allyl-alpha-D-glucose

Cat. No. B016158
CAS RN: 7464-56-4
M. Wt: 220.22 g/mol
InChI Key: XJNKZTHFPGIJNS-ZEBDFXRSSA-N
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Description

Synthesis Analysis

The synthesis of O-Allyl-alpha-D-glucose derivatives often involves selective protection and deprotection strategies to introduce the allyl group at the desired position on the glucose molecule. For instance, the synthesis of the Glc3Man N-glycan tetrasaccharide demonstrates the utility of allyl protecting groups in the stereocontrolled construction of glycosidic linkages, highlighting the role of allyl groups in complex oligosaccharide assembly (Attolino, Cumpstey, & Fairbanks, 2006). Additionally, the synthesis of allyl-[13C6]-glucuronate from α-D-[13C6]-glucose illustrates a multi-step process involving selective protection, oxidation, and allylation steps to obtain the allyl-glucose derivative (Latli, Hrapchak, Seetharama, Krishnamurthy, & Senanayake, 2011).

Molecular Structure Analysis

The molecular structure of alpha-D-glucose has been precisely determined, providing a foundation for understanding modifications such as O-allylation. Neutron diffraction analysis has offered accurate measurements of bond lengths and angles, which are crucial for predicting the effects of substituting an allyl group on these parameters (Brown & Levy, 1965).

Chemical Reactions and Properties

The introduction of an allyl group to glucose significantly affects its reactivity, enabling various chemical transformations. For example, the utility of the 3-O-allyl group as a protective group facilitates the ring-opening polymerization of alpha-D-glucopyranose derivatives, leading to stereoregular polysaccharides (Karakawa, Kamitakahara, Takano, & Nakatsubo, 2002). This demonstrates the role of allyl groups in modifying the chemical properties and reactivity of glucose molecules.

Physical Properties Analysis

The modification of glucose by allylation can alter its physical properties, such as solubility, melting point, and crystallinity. These changes are essential for applications in material science and pharmaceutical formulations. However, specific studies focusing on the physical properties of O-Allyl-alpha-D-glucose were not identified in this search, indicating a potential area for further research.

Chemical Properties Analysis

Allylated glucose derivatives exhibit unique chemical properties, including enhanced reactivity in nucleophilic substitutions and participation in various organic reactions, such as cross-metathesis and cycloadditions. These properties are exploited in synthesizing complex molecules and in modifying polysaccharides for specific applications. The synthesis of allyl-[13C6]-glucuronate and the use of allyl groups in glycosylation strategies are examples of how allylation affects the chemical behavior of glucose (Latli et al., 2011).

Scientific Research Applications

Machine Learning in Diabetes Research

Machine learning and data mining methods are increasingly applied in diabetes research, utilizing glucose-related data among other metrics. These methods help in predicting and diagnosing diabetes, understanding its complications, and managing health care more efficiently. The use of clinical datasets, including glucose measurements, plays a vital role in generating valuable knowledge for further investigation in diabetes mellitus (DM) (Kavakiotis et al., 2017).

Biotechnological Applications of Glucose Oxidase

Glucose oxidase is an enzyme that catalyzes the oxidation of beta-D-glucose to gluconic acid. This enzyme finds extensive applications in various industries, including pharmaceutical, food, beverage, and clinical chemistry. Its role in biosensors for glucose monitoring has seen a significant increase in demand, highlighting the broad applications of glucose-related research (Bankar et al., 2009).

Polymerization of Glucose Derivatives

Research on the polymerization of alpha-D-glucopyranose derivatives, such as those with a 3-O-allyl protective group, demonstrates the utility of glucose derivatives in synthesizing stereoregular polysaccharides. These findings have implications for producing cellulose derivatives and other polysaccharide-based materials (Karakawa et al., 2002).

Catalytic Production of Glucose from Biomass

Advances in catalytic processes for producing glucose from lignocellulosic biomass are pivotal for sustainable chemical production and energy supply. This research opens up new avenues for utilizing glucose as a platform chemical in biorefineries, emphasizing the importance of glucose in the context of renewable resources and environmental sustainability (Wang et al., 2015).

Enzyme-based Glucose Sensors

The development of glucose sensors based on glucose dehydrogenase highlights the importance of glucose detection in medical diagnostics. These sensors, employing novel approaches such as polydopamine-functionalized nanotubes, demonstrate the ongoing innovation in glucose monitoring technologies, which are crucial for managing diabetes and other metabolic disorders (Jeon et al., 2021).

Safety And Hazards

While specific safety and hazard information for O-Allyl-alpha-D-glucose was not found, D-Glucose, a related compound, is generally safe for use in laboratory chemicals and synthesis of substances .

Future Directions

O-Allyl-alpha-D-glucose and similar compounds have potential applications in various fields. For instance, alpha-D-glucans, which include O-Allyl-alpha-D-glucose, are being explored for their potential use in vaccine adjuvants . Additionally, a glucose-based diblock copolymer has been synthesized and studied for its potential use in drug delivery .

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6-,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNKZTHFPGIJNS-ZEBDFXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60240344
Record name O-Allyl-alpha-D-glucose
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Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Allyl-alpha-D-glucose

CAS RN

7464-56-4, 94031-20-6
Record name Allyl α-D-glucopyranoside
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Record name O-Allyl-alpha-D-glucose
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Record name O-Allyl-alpha-D-glucose
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Record name O-allyl-α-D-glucose
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Record name α-D-Glucopyranoside, 2-propen-1-yl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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